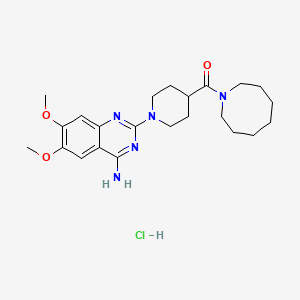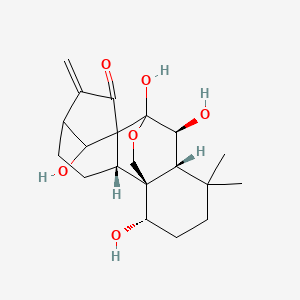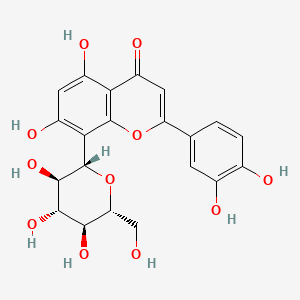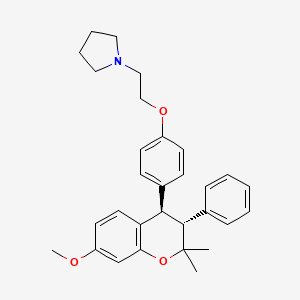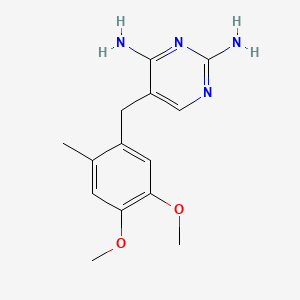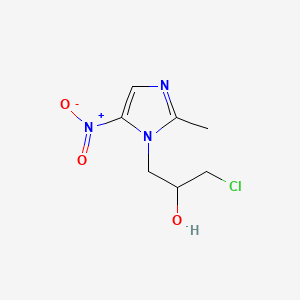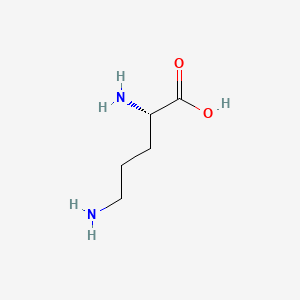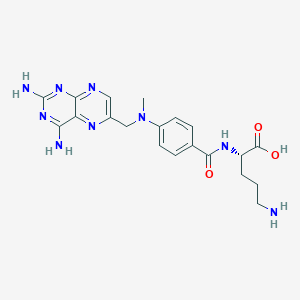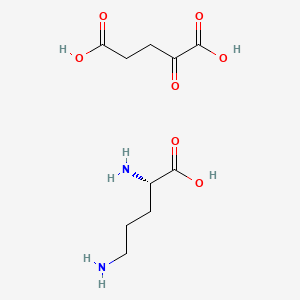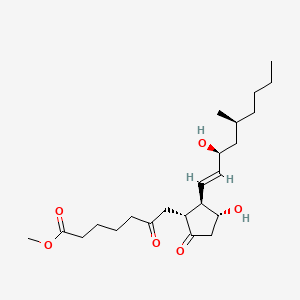![molecular formula C26H28N7O11S3 B1677556 (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 108353-14-6](/img/structure/B1677556.png)
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
描述
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its chemical identifier EVT-275629, is a synthetic antibiotic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities.
Reaction Conditions: The reactants are subjected to specific conditions such as temperature, pressure, and pH to facilitate the desired chemical reactions.
Intermediate Formation: Various intermediates are formed during the synthesis, which are then further reacted to form the final compound.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are processed in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反应分析
Types of Reactions
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its properties.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s characteristics.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced antimicrobial properties or reduced toxicity .
科学研究应用
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotics and antimicrobial coatings
作用机制
The mechanism of action of (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves:
Inhibition of DNA Replication: The compound targets bacterial DNA replication machinery, preventing the bacteria from multiplying.
Disruption of Cell Wall Synthesis: It interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: The compound binds to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death
相似化合物的比较
Similar Compounds
Some compounds similar to (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate include:
Metronidazole: A nitroimidazole antibiotic used to treat various infections.
Penicillin: A beta-lactam antibiotic widely used to treat bacterial infections.
Cephalosporins: A group of beta-lactam antibiotics with a broad spectrum of activity.
Uniqueness
This compound is unique due to its specific mechanism of action and its potential to overcome certain types of bacterial resistance that other antibiotics may not effectively address. Its synthetic nature also allows for modifications to enhance its properties and reduce side effects.
属性
CAS 编号 |
108353-14-6 |
|---|---|
分子式 |
C26H28N7O11S3 |
分子量 |
675.7 g/mol |
IUPAC 名称 |
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25N7O9S3/c27-26-28-14(11-45-26)18(29-21(37)15-7-16(35)17(36)8-32(15)42)22(38)30-19-23(39)33-20(25(40)41)12(10-44-24(19)33)9-43-13-1-3-31(4-2-13)5-6-34/h1-4,7-8,11,18-19,24,34,42H,5-6,9-10H2,(H5-,27,28,29,30,36,37,38,40,41)/t18?,19-,24-/m0/s1 |
InChI 键 |
FQRIHMKPNWMVCQ-ZAZMHIJSSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
手性 SMILES |
C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(2-(2-aminothiazol-4-yl)-2-(1,5-dihydroxy-4-pyridone-2-carboxamido)acetamido)-3-((1-(2-hydroxyethyl)pyridinium-4-yl)thiomethyl)ceph-3-em-4-carboxylate MT 0703 MT 0703S MT-0703 MT0703 MT0703S |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


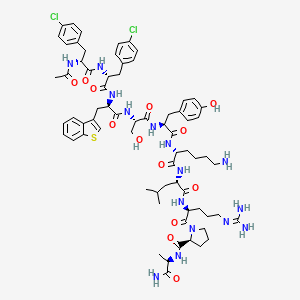
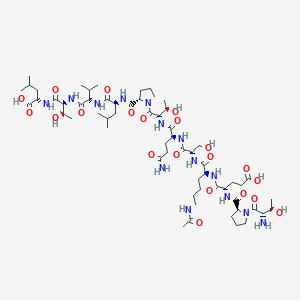
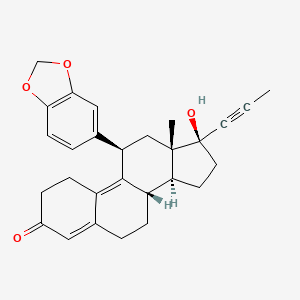
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)
